

Application Notes and Protocols for PF-04217903 Mesylate in In Vitro Assays

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Compound of Interest		
Compound Name:	PF-04217903 mesylate	
Cat. No.:	B1679679	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04217903 mesylate is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion; its aberrant activation is implicated in the progression of numerous cancers.[3][4][5] PF-04217903 has demonstrated significant antitumor and anti-angiogenic properties by effectively inhibiting c-Met phosphorylation and downstream signaling.[6][7] Notably, it exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer research.[2][7]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of **PF-04217903 mesylate**.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-04217903 on c-Met Kinase Activity



Target	Assay Type	IC50 (nM)	Notes
Wild-Type c-Met	Kinase Assay	4.8	ATP-competitive inhibition.[7]
c-Met (H1094R)	Kinase Assay	3.1	Similar potency to wild-type.[7]
c-Met (R988C)	Kinase Assay	6.4	Similar potency to wild-type.[7]
c-Met (T1010I)	Kinase Assay	6.7	Similar potency to wild-type.[7]
c-Met (Y1230C)	Kinase Assay	>10,000	No inhibitory activity.

Table 2: Cellular Activity of PF-04217903 in Various Cancer Cell Lines

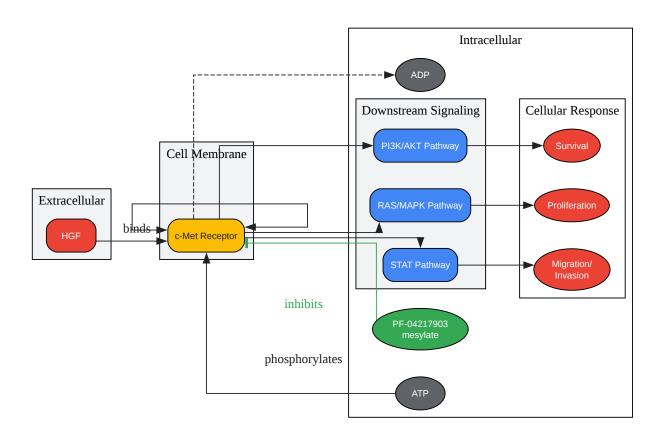


Cell Line	Cancer Type	Assay Type	IC50 (nM)	Notes
GTL-16	Gastric Carcinoma	Cell Proliferation	12	MET-amplified cell line.[8]
NCI-H1993	NSCLC	Cell Proliferation	30	MET-amplified cell line.[8]
GTL-16	Gastric Carcinoma	Apoptosis (Caspase 3/7 activation)	31	[8]
NCI-H441	Lung Carcinoma	Cell Migration & Invasion	7-12.5	[8]
HT29	Colon Carcinoma	Cell Migration & Invasion	7-12.5	[8]
LXFA 526L	Lung Adenocarcinoma	Clonogenic Growth	16	[1]
LXFA 1647L	Lung Adenocarcinoma	Clonogenic Growth	13	[1]
HUVEC	Endothelial Cells	Cell Survival	12	Inhibition of HGF-mediated survival.[6]
HUVEC	Endothelial Cells	Apoptosis	27	Induction of apoptosis.[6]
HUVEC	Endothelial Cells	Matrigel Invasion	7.3	Inhibition of HGF-mediated invasion.[6]

Signaling Pathway

The following diagram illustrates the mechanism of action of PF-04217903 in inhibiting the c-Met signaling pathway.





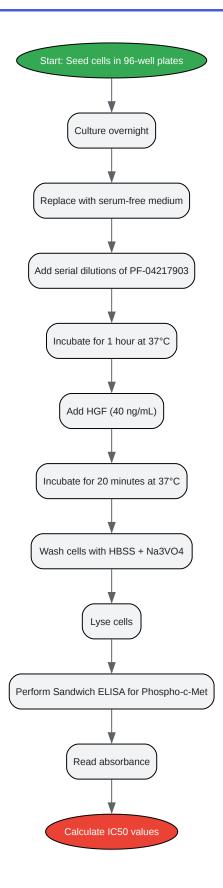
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Caption: PF-04217903 inhibits HGF-induced c-Met autophosphorylation.

Experimental Protocols Cellular c-Met Phosphorylation ELISA

This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.





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Caption: Workflow for the cellular c-Met phosphorylation ELISA.



Materials:

- A549 cells (or other suitable cell line with endogenous c-Met)
- 96-well tissue culture plates
- Growth medium (e.g., DMEM with 10% FBS)
- Serum-free medium with 0.04% BSA
- PF-04217903 mesylate
- Hepatocyte Growth Factor (HGF)
- Hanks' Balanced Salt Solution (HBSS)
- Sodium orthovanadate (Na3VO4)
- Cell lysis buffer
- Phospho-c-Met (e.g., pTyr1230/1234/1235) Sandwich ELISA kit

Procedure:

- Seed A549 cells in 96-well plates and culture overnight in growth medium.
- Replace the growth medium with serum-free medium containing 0.04% BSA.[1]
- Prepare serial dilutions of PF-04217903 in serum-free medium and add to the wells.
- Incubate the plates at 37°C for 1 hour.[1]
- Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation.
- Incubate for an additional 20 minutes at 37°C.[1]
- Wash the cells once with HBSS supplemented with 1 mM Na3VO4.[1]
- Lyse the cells using an appropriate lysis buffer.[1]

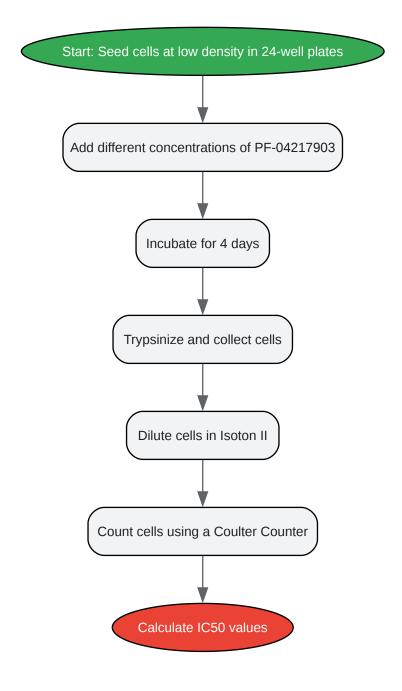


- Perform the Phospho-c-Met Sandwich ELISA according to the manufacturer's instructions.[9]
 This typically involves:
 - Incubating cell lysates in wells coated with a c-Met capture antibody.
 - Washing and adding a detection antibody specific for phosphorylated tyrosine residues.
 - Adding a secondary antibody conjugated to HRP.
 - Adding a substrate solution to develop a colorimetric signal.
- Read the absorbance on a plate reader and calculate the IC50 values.

Cell Proliferation Assay

This protocol measures the effect of PF-04217903 on cell proliferation using a Coulter Counter.





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Caption: Workflow for the cell proliferation assay.

Materials:

- GTL-16 or NCI-H1993 cells
- 24-well tissue culture plates



- · Complete growth medium
- PF-04217903 mesylate
- Trypsin-EDTA
- Isoton II Diluent
- Coulter Counter

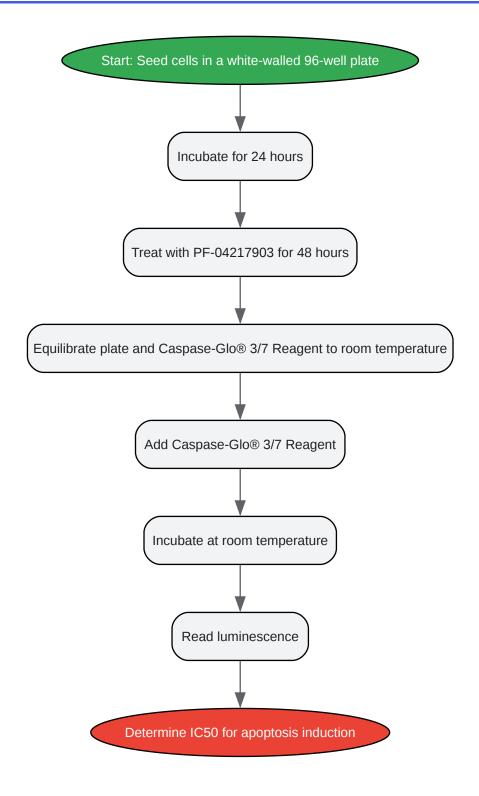
Procedure:

- Seed cells at a low density (e.g., 1 x 10⁴ cells/well) in 24-well plates.
- · Allow cells to attach overnight.
- Treat cells with various concentrations of PF-04217903 (e.g., 0.2, 2, 20, 200, 2000 nM) for 4 days.[8]
- After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.
- Resuspend the cells in a known volume of complete growth medium.
- Dilute an aliquot of the cell suspension in Isoton II diluent (e.g., 200 μL of cells in 20 mL of Isoton II).[10]
- Count the cells using a Coulter Counter.[11][12]
- Calculate the cell number per well and determine the IC50 value for cell growth inhibition.

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, key events in the apoptotic cascade.





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Caption: Workflow for the caspase-3/7 apoptosis assay.

Materials:



- GTL-16 cells
- White-walled 96-well plates
- · Complete growth medium
- PF-04217903 mesylate
- Caspase-Glo® 3/7 Assay System

Procedure:

- Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete growth medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Treat cells with various concentrations of PF-04217903 for 48 hours.
- Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[13]
- Add 100 μL of Caspase-Glo® 3/7 Reagent to each well.[14]
- Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
- Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.[13]
- Measure the luminescence using a plate-reading luminometer.[15]
- Calculate the fold-induction of caspase activity and determine the IC50 for apoptosis induction.

Cell Migration and Invasion Assay

This protocol utilizes Transwell® inserts to assess the effect of PF-04217903 on cell migration and invasion. For the invasion assay, the inserts are pre-coated with Matrigel™.

Caption: Workflow for the cell migration and invasion assay.



Materials:

- NCI-H441 or HT29 cells
- Transwell® inserts (e.g., 8 μm pore size)
- Matrigel™ (for invasion assay)
- · Serum-free medium
- · Complete growth medium (as chemoattractant)
- PF-04217903 mesylate
- Cotton swabs
- Methanol (for fixation)
- Crystal violet solution (0.2%)[3]

Procedure:

- For invasion assay: Thaw Matrigel[™] on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell® inserts with the diluted Matrigel[™] and incubate at 37°C to allow for gelling.[16]
- · Serum-starve the cells for 24 hours.
- Trypsinize and resuspend the cells in serum-free medium containing various concentrations of PF-04217903.
- Add the cell suspension to the upper chamber of the Transwell® inserts.
- Add complete growth medium (containing serum as a chemoattractant) to the lower chamber.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[14]



- Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[3]
- Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with 0.2% crystal violet solution for 10 minutes.[3][5]
- Wash the inserts with water to remove excess stain.
- Elute the stain with 33% acetic acid and measure the absorbance at 590 nm, or count the number of stained cells in several microscopic fields.[4]
- Calculate the percent inhibition of migration or invasion compared to the untreated control.

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